Ethyl 2,6-Dinitrobenzoate
Overview
Description
Ethyl 2,6-dinitrobenzoate is an organic compound with the molecular formula C₉H₈N₂O₆ and a molecular weight of 240.17 g/mol. It is a derivative of benzoic acid where two nitro groups (-NO₂) are substituted at the 2 and 6 positions of the benzene ring, and the carboxylic acid group is esterified with ethanol.
Synthetic Routes and Reaction Conditions:
Nitration of Ethyl Benzoate: Ethyl benzoate can be nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the ortho and para positions of the benzene ring.
Purification: The resulting mixture is then purified through recrystallization to obtain this compound.
Industrial Production Methods: In an industrial setting, the compound is synthesized through controlled nitration reactions, ensuring the selective placement of nitro groups at the desired positions. The process involves large-scale reactors and precise temperature control to achieve high yields and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of ethyl 2,6-diaminobenzoate.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Iron powder and hydrochloric acid (Fe/HCl) or catalytic hydrogenation.
Substitution: Halogenation using bromine (Br₂) in the presence of a catalyst.
Major Products Formed:
Oxidation: Ethyl 2,6-dinitrobenzoic acid.
Reduction: Ethyl 2,6-diaminobenzoate.
Substitution: Brominated derivatives of this compound.
Mechanism of Action
Target of Action
Ethyl 2,6-Dinitrobenzoate primarily targets Candida species , including Candida albicans, Candida krusei, and Candida tropicalis . These are yeast-like fungi that can cause infections in humans, particularly in immunocompromised individuals .
Mode of Action
This compound interacts with its targets by exhibiting potent antifungal activity . The compound’s interaction with the fungal cell membrane has been suggested as a possible mechanism of action . .
Biochemical Pathways
The compound may interfere with the synthesis of ergosterol, a crucial component of fungal cell membranes . Disruption of ergosterol synthesis can lead to altered cell membrane integrity and function, inhibiting fungal growth .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve its antifungal activity. It has shown potent activity against several Candida species, indicating its potential for treating infections caused by these fungi .
Scientific Research Applications
Ethyl 2,6-dinitrobenzoate is used in various scientific research fields:
Chemistry: It serves as a precursor for the synthesis of other organic compounds and as a reagent in organic synthesis.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: this compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Ethyl 3,5-dinitrobenzoate
Ethyl 2,4-dinitrobenzoate
Ethyl 2,6-diaminobenzoate
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Properties
IUPAC Name |
ethyl 2,6-dinitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O6/c1-2-17-9(12)8-6(10(13)14)4-3-5-7(8)11(15)16/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHSCVKMQNZMGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=C1[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10704880 | |
Record name | Ethyl 2,6-dinitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10704880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
773136-03-1 | |
Record name | Ethyl 2,6-dinitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10704880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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